molecular formula C12H18ClIN2O2S B15205028 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride

4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride

Cat. No.: B15205028
M. Wt: 416.71 g/mol
InChI Key: FKRDWDYXOGGHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18ClIN2O2S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
  • 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Uniqueness

4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride is unique due to the presence of both the iodo and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18ClIN2O2S

Molecular Weight

416.71 g/mol

IUPAC Name

4-iodo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H17IN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15;/h3-6,14H,1-2,7-10H2;1H

InChI Key

FKRDWDYXOGGHKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Origin of Product

United States

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